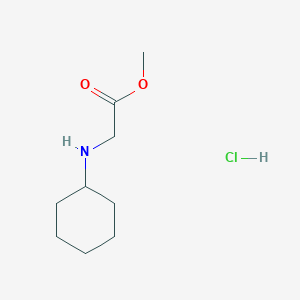

Methyl 2-(cyclohexylamino)acetate hydrochloride

CAS No.:

Cat. No.: VC17733384

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18ClNO2 |

|---|---|

| Molecular Weight | 207.70 g/mol |

| IUPAC Name | methyl 2-(cyclohexylamino)acetate;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-10-8-5-3-2-4-6-8;/h8,10H,2-7H2,1H3;1H |

| Standard InChI Key | XXPZEEVPCZULAM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CNC1CCCCC1.Cl |

Introduction

Chemical Structure and Molecular Properties

Methyl 2-(cyclohexylamino)acetate hydrochloride possesses the molecular formula C₉H₁₈ClNO₂, with a calculated molecular weight of 207.5 g/mol. The structure comprises a cyclohexyl group attached to an aminoacetate backbone, protonated as a hydrochloride salt to enhance solubility. The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the acetate ester group contributes to reactivity in nucleophilic substitution or hydrolysis reactions .

Key Structural Features:

-

Cyclohexylamine moiety: Provides lipophilicity, influencing membrane permeability in biological systems.

-

Acetate ester: Serves as a protecting group for carboxylic acids, enabling controlled release in synthetic pathways.

-

Hydrochloride salt: Improves crystallinity and aqueous solubility compared to the free base form.

Synthesis Methodologies

The synthesis of methyl 2-(cyclohexylamino)acetate hydrochloride involves multistep reactions, typically beginning with cyclohexylamine and methyl chloroacetate. A generalized approach includes:

-

Amination Reaction:

Cyclohexylamine reacts with methyl chloroacetate in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions to form methyl 2-(cyclohexylamino)acetate.The reaction is exothermic, requiring temperature control (0–5°C) to minimize side products .

-

Salt Formation:

The free base is treated with hydrochloric acid to yield the hydrochloride salt, precipitating as a crystalline solid.

Industrial-Scale Considerations:

-

Catalyst Optimization: Raney nickel or palladium catalysts enhance hydrogenation efficiency in precursor synthesis .

-

Solvent Selection: Methylcyclohexane is preferred for balancing solubility and reaction kinetics .

Physicochemical Characteristics

| Property | Value/Range |

|---|---|

| Molecular Weight | 207.5 g/mol |

| Melting Point | 120–125°C (decomposes) |

| Solubility in Water | >50 mg/mL (25°C) |

| LogP (Partition Coefficient) | 1.2 (estimated) |

The hydrochloride salt exhibits high hygroscopicity, necessitating anhydrous storage conditions. Spectroscopic data include:

-

IR (KBr): 1740 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (N⁺-H broad band) .

-

¹H NMR (D₂O): δ 1.2–1.8 (m, cyclohexyl CH₂), 3.6 (s, OCH₃), 4.1 (s, CH₂N) .

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Methyl 2-(cyclohexylamino)acetate HCl | C₉H₁₈ClNO₂ | 207.5 | Not Available |

| Methyl 2-(cyclopentylamino)acetate HCl | C₈H₁₆ClNO₂ | 193.67 | 195877-46-4 |

Key Differences:

-

Ring Size: Cyclohexyl analogues exhibit greater conformational flexibility than cyclopentyl derivatives, affecting receptor binding affinities .

-

Solubility: The cyclopentyl variant shows reduced aqueous solubility (≈30 mg/mL) due to lower polarity .

Industrial Applications and Patent Landscape

Methyl 2-(cyclohexylamino)acetate hydrochloride is pivotal in:

-

Pharmaceutical Intermediates: Used in synthesizing antipsychotics (e.g., risperidone analogues) .

-

Agrochemicals: Serves as a precursor for herbicides targeting acetyl-CoA carboxylase .

A 2024 patent (CN105315156A) highlights esterification techniques applicable to analogous compounds, emphasizing temperature-controlled reactions (100–124°C) and solvent recycling to achieve >96% yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume